REACTION_CXSMILES
|
[H-].[Na+].[F:3][CH2:4][C:5]([O:7]CC)=O.[CH:10](OCC)=O.Cl.[C:16]([NH2:19])(=[NH:18])[CH3:17].[O-]CC.[Na+]>CCCCCC.C(O)C>[F:3][C:4]1[C:5](=[O:7])[NH:18][C:16]([CH3:17])=[N:19][CH:10]=1 |f:0.1,4.5,6.7|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
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FCC(=O)OCC
|
Name
|
|
Quantity
|
15.14 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
11.81 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove the mineral oil
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
added to the stirring suspension
|
Type
|
TEMPERATURE
|
Details
|
The reaction was slowly warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
were added to the reaction
|
Type
|
TEMPERATURE
|
Details
|
by refluxing overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimum of water
|
Type
|
EXTRACTION
|
Details
|
The crude products were then extracted
|
Type
|
WASH
|
Details
|
washing exhaustively with 4:1 CHCl3/isopropanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 5-90% EtOAc/hexane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(NC(=NC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 6% | |
YIELD: CALCULATEDPERCENTYIELD | 5.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |